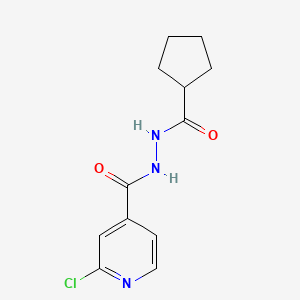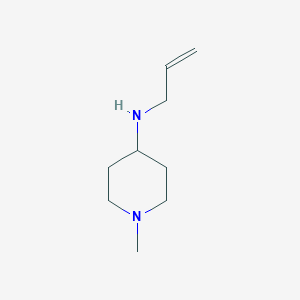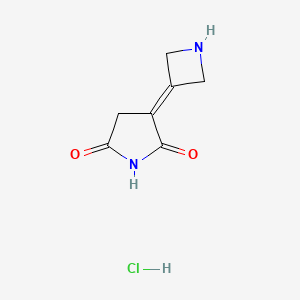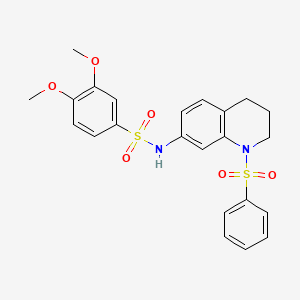![molecular formula C13H20N2O5S B3006573 4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide CAS No. 899979-71-6](/img/structure/B3006573.png)
4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide" is a benzamide derivative, which is a class of compounds known for their diverse pharmacological activities. Benzamide derivatives are often explored for their potential as therapeutic agents, particularly in the treatment of gastrointestinal disorders, as well as their receptor binding affinities which can be relevant in various neurological conditions .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the modification of existing structures to enhance their pharmacological profile. For instance, the synthesis of novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives was performed by modifying the structure of metoclopramide, leading to compounds with balanced gastrointestinal prokinetic and antiemetic activities . Similarly, the synthesis of sulpiride, a related benzamide derivative, was achieved through a multi-step process starting from barium carbonate 14C, indicating the complexity and precision required in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial in determining their pharmacological properties. X-ray diffraction techniques and density functional theory (DFT) calculations are commonly used to analyze the molecular structure. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was studied using X-ray diffraction, revealing its crystallization in a triclinic system and providing detailed lattice constants . These structural analyses are essential for understanding the interaction of these compounds with biological targets.
Chemical Reactions Analysis
The chemical reactivity of benzamide derivatives can be influenced by their molecular structure. The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans are theoretical tools used to investigate the chemical reactivity of molecules. These analyses help in predicting how a compound might interact with other chemical entities, which is important for understanding its behavior in biological systems and its potential as a drug candidate .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting points, and stability, are characterized using various analytical techniques. For instance, two polymorphs of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) were characterized by X-ray powder diffractometry, thermal analysis, and spectroscopy. These studies revealed different thermal behaviors and stability profiles for the alpha and beta forms, with the alpha form being thermodynamically more stable . Understanding these properties is vital for the development of pharmaceutical formulations and for ensuring the compound's efficacy and safety.
Applications De Recherche Scientifique
Quantitative Analysis in Biological Systems
A study by Zalavadia et al. (2016) developed and validated a bioanalytical method using micro-extraction and LC-MS/MS for quantifying a glyburide analogue, a compound structurally related to benzamides, in mouse plasma and whole blood. This research highlights the importance of analytical methods in measuring compound concentrations in biological matrices, essential for pharmacokinetic evaluations (Zalavadia, 2016).
Molecular Imaging Probes
Kepe et al. (2006) utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe for quantification of 5-HT(1A) receptor densities in the living brains of Alzheimer's disease patients using PET. This approach underscores the role of benzamide derivatives in developing imaging probes for neurological research, offering a potential application area for similar compounds (Kepe et al., 2006).
Synthesis and Neuroleptic Activity
Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines as potential neuroleptics, finding a good correlation between structure and activity. This study exemplifies the exploration of benzamide derivatives for neuroleptic activities, suggesting a possible research direction for the investigation of "4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide" in neurological disorders (Iwanami et al., 1981).
Carbonic Anhydrase Inhibitors
Supuran et al. (2013) explored the inhibition of carbonic anhydrase isoenzymes by aromatic sulfonamide inhibitors, showing nanomolar inhibitory concentration ranges. Research like this indicates the utility of benzamide derivatives in developing enzyme inhibitors for therapeutic and diagnostic applications (Supuran et al., 2013).
Propriétés
IUPAC Name |
4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O5S/c1-19-9-7-15-21(17,18)10-8-14-13(16)11-3-5-12(20-2)6-4-11/h3-6,15H,7-10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFOAGQYTJZFEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CCNC(=O)C1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(2-(N-(2-methoxyethyl)sulfamoyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)




![Tert-butyl N-[1-[(5-chloropyrazin-2-yl)methyl]piperidin-4-yl]carbamate](/img/structure/B3006505.png)

![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
![5-{[(4-isopropylphenyl)sulfonyl]amino}-N,N-dimethyl-6-piperazin-1-ylnicotinamide](/img/structure/B3006512.png)